molecular formula C20H22FN3 B5618239 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole

3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole

Cat. No.: B5618239
M. Wt: 323.4 g/mol
InChI Key: POSUDKVKSYHVKM-UHFFFAOYSA-N
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Description

The compound 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole is a synthetic organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperazine ring substituted with a fluorophenyl group, which is linked to an indole core. The presence of these functional groups makes it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole typically involves multiple steps. One common method includes the Mannich reaction, where an indole derivative is reacted with formaldehyde and a substituted piperazine. The reaction conditions often involve the use of ethanol as a solvent and heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of less toxic reagents and solvents can improve the safety and environmental impact of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different quinoline derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield quinoline derivatives, while reduction of a nitro group can produce an amine .

Scientific Research Applications

3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group allow it to bind to receptors such as dopamine and serotonin receptors. This binding can modulate the activity of these receptors, leading to various physiological effects. The compound may also interact with enzymes involved in neurotransmitter synthesis and degradation, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole lies in its specific combination of functional groups, which confer distinct binding affinities and biological activities. Its indole core, coupled with the fluorophenyl-substituted piperazine, makes it a versatile molecule for various research applications .

Properties

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3/c1-15-19(18-4-2-3-5-20(18)22-15)14-23-10-12-24(13-11-23)17-8-6-16(21)7-9-17/h2-9,22H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSUDKVKSYHVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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